molecular formula C18H20N2O4S B12480330 N-(4-ethoxyphenyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamide

N-(4-ethoxyphenyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamide

Cat. No.: B12480330
M. Wt: 360.4 g/mol
InChI Key: GQWYJRQSTMPJND-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a benzazepine core, and a sulfonamide moiety. These structural features contribute to its distinctive chemical and biological properties.

Preparation Methods

The synthesis of N-(4-ethoxyphenyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamide can be achieved through several synthetic routes. One common method involves the reaction of 4-ethoxyaniline with a suitable benzazepine precursor under controlled conditions. The reaction typically requires the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-(4-ethoxyphenyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include ceric ammonium nitrate for oxidative deprotection and other standard organic reagents for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the ethoxyphenyl or benzazepine moieties.

Scientific Research Applications

This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesIt may also be used in the development of new materials and industrial processes .

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide group is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

N-(4-ethoxyphenyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamide can be compared with other similar compounds, such as phenacetin and N-pyrrolidino etonitazene. While phenacetin is known for its analgesic and antipyretic properties, N-pyrrolidino etonitazene is a novel opioid with potent psychoactive effects . The unique structural features of this compound, such as the benzazepine core and sulfonamide group, distinguish it from these related compounds and contribute to its specific chemical and biological properties.

Properties

Molecular Formula

C18H20N2O4S

Molecular Weight

360.4 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-2-oxo-1,3,4,5-tetrahydro-1-benzazepine-7-sulfonamide

InChI

InChI=1S/C18H20N2O4S/c1-2-24-15-8-6-14(7-9-15)20-25(22,23)16-10-11-17-13(12-16)4-3-5-18(21)19-17/h6-12,20H,2-5H2,1H3,(H,19,21)

InChI Key

GQWYJRQSTMPJND-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)CCC3

Origin of Product

United States

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